molecular formula C12H11NOS3 B5530967 8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 135692-40-9

8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No. B5530967
CAS RN: 135692-40-9
M. Wt: 281.4 g/mol
InChI Key: AWGMTNPSUKZUHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives involves the design and creation of new sets of hybrid and chimeric derivatives. These derivatives have shown significant inhibitory activities against various kinases, suggesting their potential as protein kinase inhibitors for treating cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022). The synthesis pathways typically involve reactions with oxalyl chloride, followed by 1,3-dipolar cycloaddition and diene synthesis, leading to the formation of novel polycondensed heterocyclic systems (Medvedeva et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tricyclic fragment, which is either linearly bound or condensed with another heterocyclic fragment. This complex molecular architecture contributes to their significant biological activity and chemical reactivity. The structure has been further elucidated through various analytical techniques, including NMR spectroscopy and mass spectrometry, which have confirmed the unique structural features of these compounds (Medvedeva et al., 2017).

Chemical Reactions and Properties

These derivatives participate in several chemical reactions, including 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles. The rate of cycloaddition varies with the electron deficiency of the triple bond, leading to the formation of products with significant chemical diversity. Such reactions highlight the versatile chemical reactivity of these compounds, which can be tailored for specific applications (Shikhaliev et al., 1999).

properties

IUPAC Name

8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS3/c1-12(2)10-9(11(15)17-16-10)7-5-6(14)3-4-8(7)13-12/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGMTNPSUKZUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)O)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141056
Record name 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135692-40-9
Record name 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135692-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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